2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
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Overview
Description
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone, commonly known as BW568C, is a synthetic compound with a molecular formula of C21H26O3 and a molecular weight of 326.47 g/mol . This compound has been studied for its potential medicinal properties, particularly in the treatment of toxoplasmosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone involves several steps. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with 4-(1,1-dimethylpropyl)cyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in the metabolic pathways of parasitic organisms, thereby disrupting their growth and replication . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with the electron transport chain and other critical cellular processes .
Comparison with Similar Compounds
2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone can be compared with other similar compounds, such as:
2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone: This compound has similar structural features but differs in its substituent groups, leading to different chemical and biological properties.
2-(4-(4-Methylphenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone: Another structurally related compound with distinct substituents that affect its reactivity and applications.
The uniqueness of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone lies in its specific substituent groups, which confer unique chemical properties and potential therapeutic effects .
Properties
CAS No. |
92448-79-8 |
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Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-hydroxy-3-[4-(2-methylbutan-2-yl)cyclohexyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C21H26O3/c1-4-21(2,3)14-11-9-13(10-12-14)17-18(22)15-7-5-6-8-16(15)19(23)20(17)24/h5-8,13-14,22H,4,9-12H2,1-3H3 |
InChI Key |
NGBRAXXHMYFKNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
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